2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid
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Overview
Description
2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid is an organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a propyl group, a carboxylic acid group, and a 3,4-dimethoxybenzylamino group. Its unique structure allows it to participate in various chemical reactions, making it valuable in fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Propyl Group:
Attachment of the 3,4-Dimethoxybenzylamino Group: This step involves the nucleophilic substitution of the amino group on the pyrimidine ring with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxybenzyl)amino]-4-methylpyrimidine-5-carboxylic acid
- 2-[(3,4-Dimethoxybenzyl)amino]-4-ethylpyrimidine-5-carboxylic acid
- 2-[(3,4-Dimethoxybenzyl)amino]-4-butylpyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-5-13-12(16(21)22)10-19-17(20-13)18-9-11-6-7-14(23-2)15(8-11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTLUHADXDFMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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